Zolazepam

Description

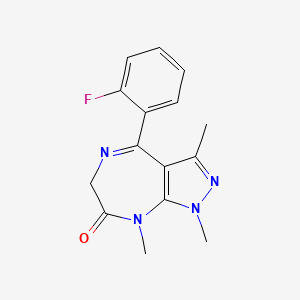

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSCFOSHSOWNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185278 | |

| Record name | Zolazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31352-82-6 | |

| Record name | Zolazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31352-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zolazepam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031352826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zolazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one, 4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOLAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1R474U58U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zolazepam: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolazepam is a potent pyrazolodiazepinone derivative with significant depressant effects on the central nervous system. It is primarily used in veterinary medicine as a component of anesthetic cocktails, valued for its rapid onset and muscle relaxant properties. This technical guide provides a comprehensive overview of the chemical structure and a detailed, multi-step synthesis of this compound, intended for an audience with a strong background in organic chemistry and drug development.

Chemical Structure

This compound is a structurally complex molecule belonging to the pyrazolodiazepinone class. Its systematic IUPAC name is 4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1][2]diazepin-7-one [3]. The chemical formula for this compound is C15H15FN4O, and it has a molar mass of 286.310 g·mol−1[3].

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1]diazepin-7-one |

| CAS Number | 31352-82-6 |

| Molecular Formula | C15H15FN4O |

| Molar Mass | 286.310 g·mol−1 |

| PubChem CID | 35775 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV), followed by a series of reactions to construct the diazepinone ring system. The overall synthesis was first disclosed in U.S. Patent 3,558,605 by de Wald and Butler.

Synthesis of the Key Intermediate: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV)

A reinvestigation of the synthesis of this key intermediate has been published, providing a detailed and optimized protocol. The synthesis starts from 1,3-dimethyl-5-pyrazolone (I) and 2-fluorobenzoyl chloride (II).

Experimental Protocol:

-

Acylation of 1,3-dimethyl-5-pyrazolone (I):

-

To a suspension of 1,3-dimethyl-5-pyrazolone (I) and calcium hydroxide in dioxane, 2-fluorobenzoyl chloride (II) is added dropwise.

-

The reaction mixture is refluxed for 18 hours.

-

After cooling, the mixture is acidified with 2 N HCl.

-

The product, (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (III), is extracted with chloroform.

-

The crude product is purified by recrystallization from methanol.

-

-

Chlorination of Intermediate (III):

-

Intermediate (III) is treated with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, to yield the key intermediate (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV).

-

Table 2: Quantitative Data for the Synthesis of Intermediate (IV)

| Step | Product | Melting Point (°C) | Yield (%) |

| 1 | (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (III) | 153-155 | 63 |

| 2 | (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV) | Not specified | Not specified |

Conversion of Intermediate (IV) to this compound

The conversion of the key intermediate (IV) to this compound involves a sequence of amination, acylation, and cyclization reactions as detailed in U.S. Patent 3,558,605.

Experimental Protocol:

-

Methylamination of Intermediate (IV):

-

Intermediate (IV) is reacted with methylamine to replace the chloro group with a methylamino group, yielding (5-(methylamino)-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone.

-

-

Acylation with Bromoacetyl Bromide:

-

The resulting amino ketone is then acylated with bromoacetyl bromide to give the corresponding bromoacetamide derivative.

-

-

Formation of the Azidoacetamide:

-

The bromoacetamide is converted to an azidoacetamide by reaction with sodium azide.

-

-

Reductive Cyclization:

-

The azidoacetamide undergoes catalytic hydrogenation, which reduces the azide to an amine and facilitates an intramolecular cyclization to form the diazepinone ring.

-

-

N-Methylation:

-

The final step is the methylation of the diazepinone nitrogen atom to yield this compound. An alternative final step described in the patent involves the reaction of 4-(o-fluorophenyl)-6,8-dihydro-1,3-dimethylpyrazolo[3,4-e][l,4]diazepin-7(1H)-one monohydrobromide with dimethyl sulfate in the presence of sodium hydride in N,N-dimethylformamide. The resulting product is purified by chromatography on activated magnesium silicate to give 4-(o-fluorophenyl)-6,8-dihydro-1,3,8-trimethylpyrazolo[3,4-e]diazepin-7(1H)-one (this compound) with a melting point of 173-175 °C.

-

Table 3: Physical Data for this compound

| Property | Value |

| Melting Point (°C) | 173-175 |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway of this compound.

Conclusion

This technical guide has outlined the chemical structure and a detailed synthesis of this compound. The multi-step synthesis, involving the initial formation of a key pyrazole intermediate followed by the construction of the diazepinone ring, highlights the complexity of this pharmacologically important molecule. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. Further research could focus on optimizing the existing synthetic routes to improve yields and reduce the number of steps, potentially leading to more efficient and cost-effective production of this compound.

References

Pharmacological Properties of Pyrazolodiazepinone Derivatives: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the pharmacological properties of pyrazolodiazepinone derivatives for researchers, scientists, and drug development professionals. This document details their primary molecular targets, structure-activity relationships, and the experimental protocols utilized for their synthesis and evaluation.

Introduction

Pyrazolodiazepinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The fusion of a pyrazole ring with a diazepinone core creates a scaffold that can interact with various biological targets, leading to a range of physiological effects. This guide focuses on the two primary pharmacological targets of pyrazolodiazepinone derivatives: the γ-aminobutyric acid type A (GABA-A) receptors and the P2X7 purinergic receptors.

Core Pharmacological Targets

GABA-A Receptor Modulation

Pyrazolodiazepinone derivatives have been investigated as modulators of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] These receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[3]

Derivatives of the pyrazolodiazepinone scaffold can act as allosteric modulators of GABA-A receptors, binding to sites distinct from the GABA binding site to enhance or inhibit the receptor's function.[2] This modulation can lead to anxiolytic, sedative, and anticonvulsant effects, similar to benzodiazepines.

P2X7 Receptor Antagonism

A significant area of research for pyrazolodiazepinone derivatives is their role as antagonists of the P2X7 receptor.[4] The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells. Its activation by high concentrations of extracellular ATP, often present at sites of inflammation, triggers a cascade of inflammatory responses, including the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). By blocking this receptor, pyrazolodiazepinone derivatives can exert potent anti-inflammatory effects.

Data Presentation: Structure-Activity Relationships

The pharmacological activity of pyrazolodiazepinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize key quantitative structure-activity relationship (SAR) data for a series of pyrazolodiazepinone and related pyrazolodiazepine derivatives as P2X7 receptor antagonists.

Table 1: P2X7 Receptor Antagonistic Activity of Pyrazolodiazepine Derivatives

| Compound | R1 | R2 | R3 | IC50 (µM) for Ethidium Uptake Inhibition |

| 1 | Phenethyl | 5-Isoquinolinyl | Benzyl | 1.2 |

| 2 | Phenethyl | 1-Methyl-1H-3-indolyl | Benzyl | 0.24 |

| 3 | Phenethyl | 1-Methyl-1H-3-indolyl | Bicyclic moiety | 1.2 |

| 23b | Phenethyl | 3-Methyl indole | Benzyl | Similar to KN-62 (positive control) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and pharmacological evaluation of pyrazolodiazepinone derivatives, based on established procedures in the literature.

General Synthesis of Pyrazolo[1,5-a]benzodiazepin-6(5H)-ones

A common synthetic route to this class of pyrazolodiazepinones involves the cyclization of an appropriately substituted aminopyrazole with a β-ketoester.

Materials:

-

Substituted 5-amino-1H-pyrazole

-

Substituted β-ketoester (e.g., ethyl benzoylacetate)

-

Polyphosphoric acid (PPA)

-

Anhydrous toluene

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

A mixture of the substituted 5-amino-1H-pyrazole (1 equivalent) and the substituted β-ketoester (1.1 equivalents) in anhydrous toluene is refluxed for 4-6 hours.

-

The solvent is removed under reduced pressure to yield the crude intermediate.

-

The crude intermediate is added to polyphosphoric acid at 120-140 °C and stirred for 2-4 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-water.

-

The mixture is neutralized with a saturated sodium bicarbonate solution.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired pyrazolo[1,5-a]benzodiazepin-6(5H)-one.

In Vitro Evaluation of P2X7 Receptor Antagonism: Ethidium Bromide Uptake Assay

This assay measures the ability of a compound to inhibit the ATP-induced uptake of ethidium bromide through the P2X7 receptor pore.

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

96-well black, clear-bottom plates

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Ethidium bromide

-

ATP or BzATP (a potent P2X7 agonist)

-

Test compounds (pyrazolodiazepinone derivatives)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HEK293-hP2X7 cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Assay: a. Wash the cells with assay buffer. b. Add the diluted test compounds to the wells and incubate for 15-30 minutes at room temperature. c. Prepare a solution of ethidium bromide and ATP/BzATP in the assay buffer. d. Add the agonist/dye solution to the wells to initiate the reaction. e. Immediately measure the fluorescence intensity over time using a microplate reader (Excitation: ~525 nm, Emission: ~595 nm).

-

Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the IC50 value of the test compounds by plotting the percentage inhibition of the agonist-induced response against the compound concentration.

In Vitro Evaluation of GABA-A Receptor Modulation: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This electrophysiological technique directly measures the ion current flowing through GABA-A receptors in response to GABA and the modulatory effects of test compounds.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)

-

Recording chamber

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Glass microelectrodes

-

Recording solution (e.g., ND96)

-

GABA

-

Test compounds (pyrazolodiazepinone derivatives)

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Prepare and inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with the recording solution. b. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl. c. Clamp the oocyte membrane potential at a holding potential of -70 mV. d. Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current. e. Co-apply the test compound with GABA and record the change in current amplitude.

-

Data Analysis: Express the effect of the test compound as the percentage modulation of the GABA-induced current. Determine the EC50 or IC50 value by plotting the percentage modulation against the compound concentration.

Mandatory Visualizations

Signaling Pathways

Caption: GABA-A Receptor Signaling Pathway modulation.

Caption: P2X7 Receptor Signaling Pathway antagonism.

Experimental Workflows

Caption: High-throughput screening workflow for P2X7 antagonists.

References

- 1. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of pyrazolodiazepine derivatives as human P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Veterinary Anesthetic: An In-depth Technical Guide to the Discovery and Development of Zolazepam

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of zolazepam, a pyrazolodiazepinone derivative widely utilized in veterinary anesthesia. From its synthesis by Parke-Davis in the late 1960s to its current application in combination with tiletamine, this document details the key milestones, scientific investigations, and pharmacological principles that underpin its use. This guide includes a review of its mechanism of action as a GABA-A receptor modulator, its pharmacokinetic profile across various species, and a summary of pivotal preclinical and clinical studies. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways are provided to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound (Flupyrazapon) is a potent pyrazolodiazepinone derivative that is structurally related to benzodiazepines. It was first synthesized and patented by Horace A. de Wald and Donald E. Butler for Parke-Davis, with the patent application filed in 1969[1]. Primarily employed in veterinary medicine, this compound is a core component of the anesthetic combination product Telazol® (also known as Zoletil®), where it is paired in a 1:1 ratio with the dissociative anesthetic tiletamine[1]. This combination was strategically developed to leverage the synergistic effects of a benzodiazepine-like agent and an NMDA receptor antagonist, thereby mitigating the undesirable side effects associated with the individual use of each compound. This compound itself is noted to be approximately four to ten times more potent than diazepam[2][3].

Discovery and Synthesis

The development of this compound emerged from extensive structure-activity relationship (SAR) studies of the benzodiazepine class of compounds by scientists at Parke-Davis. The goal was to identify novel agents with improved pharmacological profiles.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A key intermediate in its preparation is (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone. The synthesis of this intermediate has been a subject of investigation to optimize reaction conditions and yields[4].

A described synthetic route proceeds as follows:

-

Formation of 1,3-dimethyl-5-pyrazolone: This is achieved through a solvent-less reaction of ethyl acetoacetate with methyl hydrazine. The mixture is heated to drive the reaction to completion.

-

Acylation of 1,3-dimethyl-5-pyrazolone: The pyrazolone is then acylated using 2-fluorobenzoyl chloride in the presence of a base, such as calcium hydroxide, in a solvent like dioxane. This step yields (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone.

-

Chlorination: The resulting hydroxy compound is chlorinated to produce the key intermediate, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone.

-

Subsequent Steps: The synthesis then proceeds through methylamination of this intermediate, followed by acylation with bromoacetyl bromide, conversion to an azidoacetamide, catalytic hydrogenation, and finally, cyclization to form the diazepinone ring structure of this compound.

Pharmacodynamics: Mechanism of Action

This compound exerts its sedative, anxiolytic, and muscle relaxant effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions. This influx leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on the central nervous system.

This compound binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface between the α and γ subunits. This binding induces a conformational change in the receptor that increases the affinity of the receptor for GABA. The enhanced binding of GABA leads to a more frequent opening of the chloride channel, potentiating the inhibitory effect of GABA.

-

α1-containing receptors are primarily associated with sedative effects.

-

α2- and α3-containing receptors are linked to anxiolytic and muscle relaxant properties.

-

α5-containing receptors are involved in cognitive processes.

The specific profile of this compound's interaction with these subtypes would determine its precise pharmacological characteristics.

Pharmacokinetics

The pharmacokinetic profile of this compound varies significantly across different animal species, which has important implications for its clinical use.

| Parameter | Dog | Cat | Pig |

| Elimination Half-life | ~1 hour | ~4.5 hours | 2.76 hours |

| Peak Plasma Concentration (IM) | N/A | 30 min (10 mg/kg) | N/A |

| Clearance | N/A | N/A | 11 L/h |

| Metabolism | Hepatic | Hepatic | Hepatic |

| Excretion | Primarily Urine | Primarily Urine | Urine |

The shorter half-life of this compound compared to tiletamine in dogs can lead to a rougher recovery from anesthesia, as the sedative and muscle relaxant effects of this compound diminish while the dissociative effects of tiletamine persist. Conversely, in cats, the longer half-life of this compound results in a smoother, more tranquil recovery.

Preclinical and Clinical Development

This compound has been extensively studied, primarily in combination with tiletamine, to establish its safety and efficacy as an anesthetic agent in a wide range of animal species.

Rationale for Tiletamine-Zolazepam Combination

The combination of tiletamine and this compound was developed to create a more balanced and safer anesthetic profile than either drug could achieve alone.

-

Tiletamine , a dissociative anesthetic similar to ketamine, provides profound analgesia and anesthesia but can also cause muscle rigidity, seizures, and a cataleptoid state.

-

This compound , with its benzodiazepine-like properties, counteracts these effects by providing muscle relaxation, anticonvulsant activity, and smoother induction and recovery.

Key Experimental Protocols and Findings

-

Objective: To evaluate the efficacy of a 1:1 tiletamine-zolazepam combination as an injectable anesthetic in rats, mice, and hamsters.

-

Methodology:

-

Subjects: Rats, mice, and hamsters.

-

Dosage and Administration: Intraperitoneal or intramuscular injections at varying concentrations (e.g., 20 or 40 mg/kg in rats, 80-160 mg/kg in mice, 50-80 mg/kg in hamsters).

-

Parameters Measured: Onset and duration of anesthesia, analgesic response to stimuli (e.g., skin and peritoneal incisions).

-

-

Key Findings:

-

Rats: The combination produced satisfactory anesthesia and analgesia at 20 and 40 mg/kg. The duration of anesthesia was dose-dependent.

-

Mice and Hamsters: The combination was found to be a less effective anesthetic in these species, with anesthesia occurring without adequate analgesia. Higher doses in mice led to respiratory distress and mortality.

-

-

Objective: To evaluate two anesthetic protocols for elective surgeries in dogs.

-

Methodology:

-

Subjects: 12 client-owned dogs.

-

Protocols:

-

Group 1: Premedication with xylazine (1 mg/kg IM), induction with tiletamine-zolazepam (2 mg/kg IV), and maintenance with a constant rate infusion (CRI) of tiletamine-zolazepam (2 mg/kg/h).

-

Group 2: Same premedication and induction, with maintenance on isoflurane.

-

-

Parameters Measured: Quality of induction, recovery time, and various clinico-physiological and hemato-biochemical parameters.

-

-

Key Findings:

-

Induction quality was identical in both groups.

-

Recovery was prolonged in the tiletamine-zolazepam CRI group compared to the isoflurane group.

-

Clinico-physiological and hemato-biochemical values changed from baseline but returned towards normal upon recovery in both groups.

-

-

Objective: To describe the sedative and physiological effects of tiletamine-zolazepam following buccal (transmucosal) administration in cats.

-

Methodology:

-

Subjects: Seven healthy cats in a randomized, blinded, crossover study.

-

Dosage and Administration:

-

Low-dose group: 5 mg/kg of each drug, administered into the cheek pouch.

-

High-dose group: 7.5 mg/kg of each drug, administered into the cheek pouch.

-

-

Parameters Measured: Sedation scores, systolic blood pressure, heart rate, respiratory rate, and SpO2 at predefined intervals.

-

-

Key Findings:

-

Buccal administration of tiletamine-zolazepam at the studied doses was an effective method for chemical restraint in cats.

-

The low-dose group had a lower impact on systolic blood pressure and respiratory rate compared to the high-dose group.

-

Conclusion

This compound represents a significant development in veterinary anesthetic agents, born from the strategic chemical modification of the benzodiazepine scaffold. Its primary value lies in its synergistic combination with tiletamine, which has created a widely used and generally safe anesthetic for a variety of animal species. The distinct pharmacokinetic profiles of this compound across species underscore the importance of species-specific dosing and monitoring. While its fundamental mechanism of action via GABA-A receptor modulation is well-understood, further research into its specific interactions with GABA-A receptor subtypes could provide deeper insights into its pharmacological profile and potentially guide the development of future anesthetic agents with even greater safety and efficacy. This guide has provided a comprehensive technical overview of this compound's journey from chemical synthesis to clinical application, offering a valuable resource for the scientific community.

References

Zolazepam vs. Diazepam: A Comparative Molecular Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed comparative molecular analysis of zolazepam and diazepam, two important benzodiazepines. While diazepam is a widely used anxiolytic, sedative, and anticonvulsant in human medicine, this compound, a pyrazolodiazepinone derivative, is primarily utilized in veterinary medicine, often in combination with tiletamine. This guide delves into their core molecular characteristics, including physicochemical properties, pharmacokinetics, and pharmacodynamics, with a focus on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. All quantitative data are presented in structured tables for direct comparison. Furthermore, detailed experimental protocols for key analytical methods are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This comprehensive analysis aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of benzodiazepines and related compounds.

Introduction

Molecular and Physicochemical Properties

The fundamental chemical structures of this compound and diazepam underpin their distinct pharmacological profiles. This compound is a pyrazolodiazepinone, while diazepam is a benzodiazepine. This structural variance influences their physicochemical properties, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | This compound | Diazepam | Reference(s) |

| Chemical Formula | C15H15FN4O | C16H13ClN2O | |

| Molecular Weight ( g/mol ) | 286.31 | 284.74 | |

| pKa (Strongest Basic) | 2.38 | Not Available | |

| logP | 1.26 | 2.82 | |

| Water Solubility (mg/mL) | 0.269 | Not Available | |

| Melting Point (°C) | 183-185 | 130-134 |

Table 1: Comparative Physicochemical Properties of this compound and Diazepam.

Pharmacodynamics: Interaction with the GABA-A Receptor

Both this compound and diazepam exert their primary pharmacological effects by acting as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel. Upon binding to the benzodiazepine site at the interface of the α and γ subunits of the receptor, these drugs increase the affinity of GABA for its binding site, leading to an increased frequency of chloride channel opening and enhanced inhibitory neurotransmission.

The GABA-A receptor exists in various isoforms, composed of different subunit combinations (e.g., α1, α2, α3, α5). The specific subunit composition determines the pharmacological properties of the receptor. For instance, the α1 subunit is associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic actions.

Receptor Binding Affinity (Ki)

Binding affinity, typically expressed as the inhibition constant (Ki), quantifies the strength of the interaction between a drug and its receptor. While extensive data is available for diazepam across various GABA-A receptor subtypes, specific Ki values for this compound are not as readily found in publicly available literature.

| GABA-A Receptor Subtype | This compound (Ki in nM) | Diazepam (Ki in nM) | Reference(s) |

| α1β2γ2 | Data Not Available | 10.5 - 20 | |

| α2β2γ2 | Data Not Available | 9.1 - 15 | |

| α3β2γ2 | Data Not Available | 11.2 - 18 | |

| α5β2γ2 | Data Not Available | 12.6 - 22 |

Table 2: Comparative GABA-A Receptor Subtype Binding Affinities (Ki). A significant data gap exists for the specific binding affinities of this compound.

Receptor Efficacy (EC50 for GABA Potentiation)

Efficacy refers to the ability of a drug to elicit a response upon binding to its receptor. For positive allosteric modulators like this compound and diazepam, this is often measured as the concentration of the drug required to produce 50% of the maximal potentiation of the GABA-induced current (EC50).

| GABA-A Receptor Subtype | This compound (EC50 in nM) | Diazepam (EC50 in nM) | Reference(s) |

| α1β2γ2 | Data Not Available | 25 - 39 | |

| α2β3γ2 | Data Not Available | Data Not Available | |

| α3β3γ2 | Data Not Available | Data Not Available | |

| α5β3γ2 | Data Not Available | Data Not Available |

Table 3: Comparative GABA-A Receptor Subtype Efficacy (EC50 for GABA Potentiation). There is a notable lack of publicly available data on the efficacy of this compound at specific GABA-A receptor subtypes.

References

In-Vitro Binding Affinity of Zolazepam to GABA-A Receptor Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zolazepam is a pyrazolodiazepinone derivative, structurally related to benzodiazepines, and is primarily used in veterinary medicine as a component of the anesthetic combination Telazol® (in conjunction with the dissociative anesthetic tiletamine)[1][2]. As a positive allosteric modulator of the GABA-A receptor, this compound enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system depression, anxiolysis, and sedation[3]. While it is known to be approximately four to ten times more potent than diazepam, a comprehensive, publicly available dataset detailing its specific in-vitro binding affinities (e.g., Ki, IC50, or EC50 values) across the diverse range of GABA-A receptor subunit combinations is notably scarce in the scientific literature[1][4].

This technical guide provides a framework for understanding and determining the in-vitro binding characteristics of this compound at various GABA-A receptor subunits. Due to the lack of specific quantitative data for this compound in the reviewed literature, this document presents a qualitative overview of its expected binding profile, detailed experimental protocols for radioligand binding and electrophysiological assays that would be employed to generate such data, and a logical workflow for this investigation.

This compound and the GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride-permeable pore. The binding of GABA to its sites at the β+/α- interfaces triggers channel opening and chloride influx, leading to hyperpolarization of the neuron and an inhibitory postsynaptic potential.

Benzodiazepines, and by extension this compound, bind to a distinct allosteric site, the benzodiazepine (BZD) binding site, located at the α+/γ- subunit interface on GABA-A receptors containing α1, α2, α3, or α5 subunits. This binding potentiates the action of GABA, increasing the frequency of channel opening without altering the maximal response to GABA alone. The specific α subunit isoform present in the receptor complex significantly influences the binding affinity and pharmacological effect of different benzodiazepine-site ligands.

Quantitative Binding Affinity of this compound

A thorough review of scientific literature and pharmacological databases, including DrugBank, did not yield specific quantitative data (Ki, IC50, or EC50 values) for the in-vitro binding affinity of this compound to various recombinant GABA-A receptor subunit combinations.

Data Presentation

In the absence of specific data for this compound, the following table serves as a template for how such data, once generated, should be presented for clarity and comparative analysis. The values for diazepam are included for reference, illustrating the expected range of affinities for a classical benzodiazepine.

| GABA-A Receptor Subunit Combination | Ligand | Binding Affinity (Ki) [nM] | Assay Type | Reference |

| α1β2γ2 | This compound | Data Not Available | Radioligand Binding | - |

| α2β2γ2 | This compound | Data Not Available | Radioligand Binding | - |

| α3β2γ2 | This compound | Data Not Available | Radioligand Binding | - |

| α5β2γ2 | This compound | Data Not Available | Radioligand Binding | - |

| α1β2γ2 | Diazepam | ~10-20 | Radioligand Binding | |

| α2β2γ2 | Diazepam | ~10-20 | Radioligand Binding | |

| α3β2γ2 | Diazepam | ~10-20 | Radioligand Binding | |

| α5β2γ2 | Diazepam | ~10-20 | Radioligand Binding |

Caption: Template for this compound Binding Affinity Data at GABA-A Receptor Subunits.

Qualitative Binding Profile of this compound

Based on its chemical structure and classification as a benzodiazepine derivative, this compound is expected to bind with high affinity to the benzodiazepine site on GABA-A receptors containing α1, α2, α3, or α5 subunits in combination with a γ subunit. Its reported higher potency compared to diazepam suggests that it may exhibit lower Ki values across these subtypes. The specific selectivity profile of this compound for the different α subunits remains to be experimentally determined.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the in-vitro binding affinity and functional potentiation of this compound at specific GABA-A receptor subunits.

Radioligand Binding Assay for Competitive Inhibition

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound at recombinant GABA-A receptors.

4.1.1. Materials and Reagents

-

HEK293 cells stably or transiently expressing the desired human GABA-A receptor subunit combination (e.g., α1β3γ2, α2β3γ2, etc.).

-

Radioligand: [³H]Flunitrazepam or [³H]Ro 15-1788 (flumazenil).

-

Non-specific binding control: Clonazepam or Diazepam (unlabeled, at a high concentration, e.g., 10 µM).

-

Test compound: this compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvesting and filtration manifold.

-

Scintillation counter.

4.1.2. Membrane Preparation

-

Culture HEK293 cells expressing the specific GABA-A receptor subtype to confluency.

-

Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., BCA or Bradford).

-

Store membrane aliquots at -80°C until use.

4.1.3. Binding Assay Procedure

-

On the day of the experiment, thaw the membrane aliquots on ice.

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, set up the following in triplicate for each concentration of this compound:

-

Total Binding: 50 µL of membrane suspension, 50 µL of [³H]Flunitrazepam (at a concentration near its Kd, e.g., 1-2 nM), and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of membrane suspension, 50 µL of [³H]Flunitrazepam, and 50 µL of 10 µM clonazepam.

-

Competitive Binding: 50 µL of membrane suspension, 50 µL of [³H]Flunitrazepam, and 50 µL of the desired concentration of this compound.

-

-

Incubate the plate at 4°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

4.1.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is for determining the functional potentiation of GABA-evoked currents by this compound.

4.2.1. Materials and Reagents

-

Xenopus laevis oocytes.

-

cRNA for the desired human GABA-A receptor subunits (α, β, γ).

-

GABA.

-

This compound.

-

Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Microinjection and two-electrode voltage clamp setup.

4.2.2. Oocyte Preparation and cRNA Injection

-

Surgically harvest oocytes from an anesthetized Xenopus laevis frog.

-

Treat the oocytes with collagenase to defolliculate them.

-

Inject each oocyte with a mixture of the α, β, and γ subunit cRNAs (typically in a 1:1:10 ratio to favor the formation of αβγ heteromers).

-

Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics.

4.2.3. Electrophysiological Recording

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping (holding potential typically -60 to -80 mV).

-

Establish a baseline current.

-

Apply a low concentration of GABA (EC5-EC10, the concentration that elicits 5-10% of the maximal GABA response) to elicit a control current.

-

After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the peak current amplitude for each application.

4.2.4. Data Analysis

-

Calculate the potentiation of the GABA-evoked current for each concentration of this compound as: (IGABA+this compound / IGABA) - 1.

-

Plot the percentage potentiation against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax) by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound at the GABA-A Receptor

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Ketamine/Diazepam and Tiletamine/Zolazepam Combinations for Anaesthesia Induction in Horses Undergoing Partial Intravenous Anaesthesia (PIVA): A Retrospective Clinical Study [mdpi.com]

Zolazepam's Water-Solubility: A Technical Guide to Its Core Properties and Clinical Implications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of water-solubility in the clinical application of zolazepam, a pyrazolodiazepinone derivative widely used as an anesthetic in veterinary medicine. This compound's efficacy is intrinsically linked to its formulation, often in combination with tiletamine, and its ability to be administered parenterally for rapid onset. This document provides a comprehensive overview of its solubility, experimental protocols, and the resulting clinical significance.

Quantitative Solubility Data

The water-solubility of this compound is significantly influenced by its chemical form, specifically whether it is in its base form or as a hydrochloride salt. While extensive experimental data is not widely published, available information and formulation details provide key insights. This compound base has a predicted low water solubility, whereas this compound hydrochloride, the form used in commercial preparations, is readily water-soluble.

| Compound | Form | Solubility Type | Value | Conditions | Source |

| This compound | Base | Predicted | 0.269 mg/mL | Not specified (ALOGPS prediction) | DrugBank Online[1] |

| This compound | Base | Qualitative | Not soluble in water | Not specified | Smolecule[2] |

| This compound | Base | Qualitative | Soluble in DMSO, DMF | DMSO: 1 mg/mL; DMF: 1 mg/mL | ChemicalBook[3] |

| This compound Hydrochloride | Salt (in combination with Tiletamine HCl) | Experimental (Formulation) | ≥ 50 mg/mL | Reconstituted in sterile water, pH 2-3.5 | Zoetis, DailyMed[4][5] |

| Tiletamine & this compound for Injection | Reconstituted Product | Qualitative | Miscible | In water | Dechra |

Note: The high solubility of the this compound hydrochloride salt is evident from the concentration achieved in the reconstituted veterinary product, Telazol®/Zoletil®.

Experimental Protocols

General Method for Determining Aqueous Solubility (Shake-Flask Method)

While a specific protocol for this compound is not available in the reviewed literature, a standard method for determining the equilibrium solubility of a compound like this compound, adapted from general pharmaceutical practices, is the shake-flask method.

Objective: To determine the saturation concentration of this compound in water at a specific temperature and pH.

Materials:

-

This compound (base or hydrochloride salt)

-

Purified water (e.g., Milli-Q or equivalent)

-

pH meter

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks, pipettes, and syringes

-

0.22 µm syringe filters

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed container (e.g., a glass vial). The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Place the container in a constant temperature shaker set to a physiologically relevant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microparticles, filter the aliquot through a 0.22 µm syringe filter.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of dissolved this compound.

-

pH Measurement: Measure the pH of the remaining supernatant to record the final pH of the saturated solution.

-

Data Analysis: Calculate the solubility of this compound in mg/mL or mol/L based on the HPLC quantification and the dilution factor.

Clinical Formulation: Reconstitution of Tiletamine and this compound for Injection

The established clinical use of this compound provides a practical, real-world experimental protocol for its preparation for administration. Commercial formulations such as Telazol® and Zoletil® are supplied as a sterile lyophilized powder.

Objective: To prepare a sterile solution of tiletamine and this compound for parenteral administration.

Materials:

-

One vial of Tiletamine and this compound for Injection (containing 250 mg tiletamine as HCl and 250 mg this compound as HCl).

-

5 mL of sterile water for injection, USP.

-

Sterile syringe and needle.

Procedure:

-

Aseptic Technique: Ensure all procedures are performed using aseptic techniques to maintain sterility.

-

Diluent Addition: Withdraw 5 mL of sterile water for injection into a sterile syringe.

-

Reconstitution: Inject the 5 mL of sterile water into the vial containing the lyophilized tiletamine and this compound powder.

-

Dissolution: Agitate the vial gently until the powder is completely dissolved. The resulting solution will be clear and may range in color from colorless to light amber.

-

Final Concentration: The reconstituted solution contains a total of 100 mg of active ingredients per milliliter, comprising 50 mg/mL of tiletamine (as base) and 50 mg/mL of this compound (as base).

-

pH of Final Solution: The pH of the final reconstituted solution is between 2.0 and 3.5.

-

Storage: The reconstituted solution should be stored according to the manufacturer's instructions (e.g., for up to 7 days at room temperature or up to 56 days if refrigerated).

Clinical Implications of Water-Solubility

The physicochemical property of water-solubility is paramount to the clinical utility of this compound.

-

Rapid Onset of Action: As an injectable anesthetic, high water-solubility is essential. It allows for the formulation of a concentrated solution that can be administered intramuscularly or intravenously, leading to rapid absorption and distribution to the central nervous system. PubChem and DrugBank note that this compound's water-solubility and its un-ionized state at physiological pH contribute to a very fast onset of action.

-

Parenteral Administration: Unlike many benzodiazepines which have poor water solubility (e.g., diazepam) and often require organic solvents for parenteral formulation, this compound hydrochloride's solubility in water allows for a simple, aqueous-based formulation. This avoids potential complications associated with co-solvents, such as pain on injection or precipitation upon dilution in the bloodstream.

-

Formulation Stability: The acidic pH (2.0-3.5) of the reconstituted product not only aids in the solubility of the hydrochloride salts but also contributes to the chemical stability of the solution.

-

Combination Therapy: The high water-solubility facilitates its combination in a single formulation with another water-soluble drug, tiletamine hydrochloride. This is clinically crucial because this compound mitigates the muscle rigidity and convulsive effects that can be produced by tiletamine alone, resulting in balanced anesthesia.

Mechanism of Action: GABAergic Pathway

This compound exerts its effects through the enhancement of GABAergic neurotransmission, a mechanism common to benzodiazepines.

This compound binds to a specific allosteric site on the gamma-aminobutyric acid type A (GABA-A) receptor, which is distinct from the GABA binding site itself. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

When this compound binds to the benzodiazepine site on the GABA-A receptor, it does not open the channel directly but potentiates the effect of GABA. It increases the frequency of the chloride channel opening when GABA is bound, leading to an enhanced inhibitory signal. This amplified inhibition in the central nervous system is responsible for this compound's sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.

References

Methodological & Application

Tiletamine-Zolazepam Anesthesia Protocol for Rodents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiletamine-zolazepam is a widely utilized combination anesthetic in veterinary medicine and biomedical research, prized for its rapid onset and profound anesthetic and analgesic properties. This combination consists of tiletamine, a dissociative anesthetic that acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, and zolazepam, a benzodiazepine that potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] The synergistic action of these two compounds provides a stable plane of surgical anesthesia with good muscle relaxation.

These application notes provide detailed protocols for the use of tiletamine-zolazepam in rodents, including recommended dosages, administration techniques, and monitoring guidelines. The information is compiled from peer-reviewed studies to ensure safe and effective anesthetic practices in a research setting.

Data Presentation: Anesthetic Dosages and Timelines

The following tables summarize recommended dosages and expected timelines for tiletamine-zolazepam anesthesia in mice and rats, often in combination with other agents to enhance efficacy and safety.

Table 1: Anesthetic Protocols for Mice

| Anesthetic Combination | Dosages (mg/kg) | Route of Administration | Induction Time (min) | Duration of Anesthesia (min) | Notes |

| Tiletamine-Zolazepam & Xylazine (TZX) | Tiletamine-Zolazepam: 80, Xylazine: 10 | Intraperitoneal (IP) | ~3-5 | ~70 | Provides effective anesthesia and analgesia.[3] |

| Tiletamine-Zolazepam, Xylazine & Tramadol (TZXT) | Tiletamine-Zolazepam: 80, Xylazine: 10, Tramadol: 15 | Intraperitoneal (IP) | ~3-5 | ~90 | Offers enhanced analgesia compared to TZX.[3] |

| Tiletamine-Zolazepam & Dexmedetomidine | Tiletamine-Zolazepam: 20-40, Dexmedetomidine: 0.2-0.6 | Intraperitoneal (IP) | 8-51 | Up to 270 | Butorphanol (3 mg/kg SC) can be added to improve reliability and decrease induction time.[4] |

| Tiletamine-Zolazepam | 80 | Intraperitoneal (IP) | - | - | Can induce anesthesia without analgesia; higher doses (100-160 mg/kg) are associated with respiratory distress and mortality. |

Table 2: Anesthetic Protocols for Rats

| Anesthetic Combination | Dosages (mg/kg) | Route of Administration | Induction Time (min) | Duration of Anesthesia (min) | Notes |

| Tiletamine-Zolazepam & Xylazine | Tiletamine-Zolazepam: 40, Xylazine: 5-10 | Intramuscular (IM) | 5-10 | 30-60 | A standardized and effective protocol for surgical procedures. |

| Tiletamine-Zolazepam | 20-40 | Intraperitoneal (IP) or Intramuscular (IM) | - | Dose-dependent | Produces satisfactory anesthesia and analgesia. |

| Tiletamine-Zolazepam & Dexmedetomidine | Tiletamine-Zolazepam: low dose (not specified), Dexmedetomidine: (not specified) | Not specified | < 3 | ~45 | Lower doses of tiletamine-zolazepam can be used when combined with dexmedetomidine, reducing side effects. |

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Anesthesia in Mice

This protocol is adapted from studies utilizing tiletamine-zolazepam in combination with other anesthetics for surgical procedures in mice.

Materials:

-

Tiletamine-zolazepam solution (reconstituted according to manufacturer's instructions)

-

Xylazine or Dexmedetomidine solution

-

Sterile 1 mL syringes with 25-27G needles

-

Animal scale

-

Heating pad

-

Ophthalmic ointment

Procedure:

-

Animal Preparation:

-

Acclimatize mice to the laboratory environment for at least one week prior to the procedure.

-

Accurately weigh the mouse immediately before anesthetic administration to ensure correct dosage calculation.

-

-

Anesthetic Preparation:

-

Calculate the required volume of each anesthetic agent based on the mouse's body weight and the desired dosage (refer to Table 1).

-

Draw the calculated volumes of tiletamine-zolazepam and the adjunct anesthetic (e.g., xylazine) into a single sterile syringe.

-

-

Administration:

-

Gently restrain the mouse, tilting it slightly head-down to displace the abdominal organs.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

-

Aspirate briefly to ensure the needle is not in a blood vessel or organ before injecting the anesthetic solution.

-

-

Induction and Monitoring:

-

Place the mouse in a clean, quiet cage on a heating pad to maintain body temperature.

-

Monitor the mouse for the loss of the righting reflex, which typically occurs within 3-5 minutes.

-

Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).

-

Apply ophthalmic ointment to the eyes to prevent corneal drying.

-

Throughout the procedure, monitor vital signs, including respiratory rate and body temperature.

-

-

Recovery:

-

After the procedure, continue to monitor the mouse on a heating pad until it regains the righting reflex.

-

Do not leave the animal unattended until it is fully conscious and mobile.

-

Provide easy access to food and water once the mouse has recovered.

-

Protocol 2: Intramuscular (IM) Anesthesia in Rats

This protocol provides a step-by-step guide for inducing anesthesia in rats using an intramuscular injection of tiletamine-zolazepam and xylazine.

Materials:

-

Tiletamine-zolazepam solution (reconstituted)

-

Xylazine solution

-

Sterile 1 mL syringes with 25-27G needles

-

Animal scale

-

Heating pad

-

Ophthalmic ointment

-

Monitoring equipment (e.g., pulse oximeter, thermometer)

Procedure:

-

Pre-procedure Preparation:

-

Ensure the rat is in good health and has been properly acclimated.

-

Weigh the rat accurately to calculate the correct dosages of tiletamine-zolazepam (40 mg/kg) and xylazine (5-10 mg/kg).

-

Prepare the anesthetic mixture in a single syringe.

-

-

Anesthesia Induction:

-

Gently but firmly restrain the rat.

-

Administer the injection into the quadriceps or gluteal muscles of the hind limb.

-

Observe the rat for the onset of anesthesia, which typically occurs within 5-10 minutes and is characterized by the loss of the righting reflex, reduced muscle tone, and a slowed respiratory rate.

-

-

Monitoring During Anesthesia:

-

Place the anesthetized rat on a heating pad to prevent hypothermia.

-

Apply ophthalmic ointment to both eyes.

-

Continuously monitor vital signs:

-

Respiratory rate: Should remain between 40-80 breaths per minute.

-

Heart rate: Should be within 250-450 beats per minute.

-

Body temperature: Maintain between 36-38°C.

-

-

Ensure the airway remains open by adjusting the rat's position as needed.

-

-

Anesthesia Maintenance:

-

The duration of anesthesia is typically 30-60 minutes.

-

If a longer duration is required, a supplemental dose of tiletamine-zolazepam (10-20 mg/kg IM) can be administered. Avoid repeated doses of xylazine.

-

-

Recovery:

-

Place the rat in a warm, quiet recovery cage.

-

Monitor the animal until it regains normal movement and reflexes.

-

If necessary, the sedative effects of xylazine can be reversed with atipamezole (0.5–1 mg/kg IM or SC).

-

Once fully awake, provide access to water and food.

-

Visualizations

Signaling Pathways

The anesthetic effects of the tiletamine-zolazepam combination are mediated through two distinct signaling pathways in the central nervous system.

References

Application Notes and Protocols for Zolazepam Dosage Calculation in Canine Surgical Procedures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolazepam is a benzodiazepine derivative with anxiolytic, sedative, and muscle relaxant properties. In veterinary medicine, it is exclusively available in a 1:1 combination with the dissociative anesthetic tiletamine, under trade names such as Telazol® and Zoletil®. This combination provides a state of dissociative anesthesia characterized by catalepsy, analgesia, and amnesia, making it suitable for a range of diagnostic and surgical procedures in canines. Due to the fixed combination, the dosage calculation is based on the total milligrams of the combined product (tiletamine and this compound).

These application notes provide a comprehensive overview of the recommended dosages, administration protocols, and key considerations for the use of the tiletamine-zolazepam combination in canine surgical procedures.

Data Presentation: Dosage Guidelines

The following tables summarize the recommended dosages of the tiletamine-zolazepam combination for various applications in canine anesthesia. It is crucial to note that these are guidelines, and the actual dosage should be tailored to the individual patient's health status, age, breed, and the nature of the surgical procedure.[1]

Table 1: Tiletamine-Zolazepam Dosage for Intramuscular (IM) Administration in Dogs

| Indication | Dosage (mg/kg) | Dosage (mg/lb) | Notes |

| Diagnostic Purposes | 6.6 - 9.9 | 3.0 - 4.5 | Provides restraint and mild to moderate analgesia.[2][3][4] |

| Minor Procedures of Short Duration (e.g., laceration repair, castration) | 9.9 - 13.2 | 4.5 - 6.0 | Procedures should ideally be completed within one hour.[2] |

| Premedication | 3.0 | 1.4 | Suitable as a premedication before inhalant anesthesia. |

Table 2: Tiletamine-Zolazepam Dosage for Intravenous (IV) Administration in Dogs

| Indication | Dosage (mg/kg) | Dosage (mg/lb) | Notes |

| Induction of Anesthesia (followed by inhalant) | 2.2 - 4.4 | 1.0 - 2.0 | Administer "to effect". The total dose should not exceed 4.4 mg/kg. |

| Anesthesia for Short, Painless Procedures | 1.0 - 7.5 | 0.5 - 3.4 | Dosage is dependent on the required depth and duration of anesthesia. |

| Anesthesia for Painful Procedures | 10.0 | 4.5 | Effective for procedures requiring a higher level of analgesia. |

Note on Reconstitution: Tiletamine-zolazepam is supplied as a lyophilized powder. Reconstitution with 5 mL of sterile water for injection yields a solution containing 50 mg/mL of tiletamine and 50 mg/mL of this compound, for a total concentration of 100 mg/mL of the combined drug.

Experimental Protocols

Protocol 1: Determination of Optimal Tiletamine-Zolazepam Induction Dose for Laparoscopic Surgery

This protocol outlines a method to determine the clinically effective dose of tiletamine-zolazepam for the induction of anesthesia in healthy adult dogs undergoing laparoscopic surgery, when used as part of a partial intravenous anesthesia (PIVA) protocol.

1. Animal Selection and Preparation:

-

Select a cohort of clinically healthy adult dogs of various breeds, weighing between 10-30 kg.

-

Conduct a thorough physical examination and obtain baseline complete blood count and serum chemistry panels to ensure good health.

-

Fast the animals for at least 12 hours prior to the procedure, with water withheld for 4 hours.

2. Premedication:

-

Administer dexmedetomidine (e.g., 5-10 µg/kg) intramuscularly as a pre-anesthetic sedative and analgesic.

3. Anesthetic Induction:

-

Fifteen minutes after premedication, place an intravenous catheter in the cephalic vein.

-

Administer an initial bolus of tiletamine-zolazepam intravenously. A starting dose of 2.2 mg/kg can be used as a reference.

-

Assess the depth of anesthesia within 3 minutes by checking for the ability to intubate (loss of laryngeal reflex).

-

If intubation is not possible, administer additional small increments of tiletamine-zolazepam (e.g., 0.5-1.0 mg/kg) until successful intubation is achieved. Record the total dose administered.

4. Anesthetic Maintenance:

-

Immediately following intubation, initiate a continuous rate infusion (CRI) of a low-dose tiletamine-zolazepam solution.

-

Concurrently, maintain anesthesia with an inhalant anesthetic such as isoflurane or sevoflurane at a low concentration.

5. Monitoring and Data Collection:

-

Throughout the procedure, continuously monitor key physiological parameters including:

-

Electrocardiogram (ECG)

-

Heart rate

-

Arterial blood pressure (systolic, diastolic, and mean)

-

Body temperature

-

Respiratory rate

-

End-tidal CO2 (ETCO2)

-

-

Record these parameters at regular intervals (e.g., every 5 minutes).

6. Recovery:

-

Discontinue the CRI and inhalant anesthetic at the end of the surgical procedure.

-

Monitor the animal's recovery, noting the time to extubation, sternal recumbency, and standing.

-

Assess the quality of recovery, including any signs of pain or dysphoria.

7. Data Analysis:

-

Analyze the collected data to determine the mean effective induction dose of tiletamine-zolazepam.

-

Evaluate the stability of intraoperative physiological parameters and the quality of recovery.

Visualization of Dosage Calculation Workflow

The following diagram illustrates the logical workflow for determining the appropriate dosage of tiletamine-zolazepam for a canine surgical procedure.

Caption: Workflow for Tiletamine-Zolazepam Dosage Calculation.

Signaling Pathway and Pharmacokinetics

This compound, as a benzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, anxiolytic, and muscle relaxant effects. Tiletamine is a dissociative anesthetic that acts as a non-competitive NMDA receptor antagonist. The combination of these two drugs produces a synergistic anesthetic effect.

In dogs, the elimination half-life of this compound is approximately one hour or less, which is shorter than that of tiletamine. This pharmacokinetic difference can lead to a more pronounced influence of tiletamine during the recovery period, potentially resulting in a less smooth emergence from anesthesia in some dogs.

The following diagram illustrates the basic mechanism of action.

Caption: Simplified Mechanism of Action for this compound and Tiletamine.

Important Considerations and Adverse Effects

-

Cardiovascular Effects: Tachycardia is a common finding following administration, particularly with intramuscular injection. An initial increase in systolic blood pressure may be followed by a slight drop.

-

Respiratory Effects: Respiratory depression can occur, especially at higher doses. Facilities for respiratory support should be available.

-

Recovery: The quality of recovery can be variable in dogs. Some animals may exhibit vocalization, erratic movements, or prolonged recovery.

-

Salivation: Copious salivation may occur, which can be managed by the concurrent administration of an anticholinergic agent like atropine sulfate.

-

Contraindications: The use of tiletamine-zolazepam is contraindicated in animals with severe cardiac or pulmonary dysfunction, pancreatic disease, or in pregnant animals. It should also be used with caution in patients with pre-existing central nervous system disease.

-

Drug Interactions: The use of phenothiazine derivatives in conjunction with tiletamine-zolazepam at doses indicated for intramuscular injection is not recommended due to the potential for respiratory and myocardial depression, hypotension, and hypothermia. However, at lower intravenous doses for induction, it has been used safely with acepromazine.

By understanding the dosage guidelines, adhering to established protocols, and being aware of the potential adverse effects, researchers and clinicians can safely and effectively utilize the tiletamine-zolazepam combination for surgical procedures in canines.

References

Application Notes and Protocols: A Comparative Analysis of Intramuscular and Intravenous Administration of Zolazepam-Tiletamine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The combination of zolazepam, a benzodiazepine, and tiletamine, a dissociative anesthetic, is a widely utilized injectable anesthetic agent in veterinary medicine and biomedical research. Marketed as Telazol® or Zoletil®, this combination provides dose-dependent sedation, chemical restraint, and general anesthesia. The route of administration—intramuscular (IM) or intravenous (IV)—significantly influences the pharmacokinetic and pharmacodynamic properties of the drug combination. Understanding these differences is critical for selecting the appropriate route and dosage to ensure safe and effective anesthesia for various procedures. These notes provide a detailed comparison of IM and IV administration of this compound-tiletamine, supported by quantitative data, experimental protocols, and visual diagrams.

Tiletamine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, producing a state of dissociative anesthesia, while this compound, a GABAA agonist, provides muscle relaxation and anxiolysis, mitigating the potential for seizures and rough recoveries associated with tiletamine alone.[1]

Data Presentation: IM vs. IV Administration

The following tables summarize key quantitative parameters for the intramuscular and intravenous administration of this compound-tiletamine in common laboratory animal models.

Table 1: Anesthetic Timelines in Canines

| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration |

| Dosage Range | 3 - 13.2 mg/kg[2] | 1 - 19.8 mg/kg[3][4] |

| Onset of Action | 5 - 12 minutes[2] | Rapid (seconds to ~2 minutes) |

| Duration of Anesthesia | 20 - 60 minutes (dose-dependent) | 20 - 60 minutes (dose-dependent) |

| Optimal Muscle Relaxation | First 20 - 25 minutes | Varies with dose and premedication |

| Recovery Time | Several hours, varies with dose | Dose-dependent |

Table 2: Anesthetic Timelines in Felines

| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration |

| Dosage Range | 9.7 - 15.8 mg/kg | 5 - 23.7 mg/kg |

| Onset of Action | 1 - 7 minutes | Rapid |

| Duration of Anesthesia | 30 - 60 minutes | 20 - 60 minutes (dose-dependent) |

| Recovery Time | Several hours, extended with multiple doses | Generally shorter than IM for equivalent anesthetic depth |

Table 3: Comparative Physiological Effects in Canines

| Physiological Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration |

| Heart Rate | Marked and persistent tachycardia within 2 minutes. | Significant increase at all doses. |

| Blood Pressure | Initial systolic increase, then slight drop; diastolic pressure increases. | Initial significant decrease in arterial pressure, then returns to baseline or above. |

| Respiratory Rate | Rate can double in the first 15 minutes. | Minute ventilation significantly decreased only at higher doses (e.g., 19.8 mg/kg). |

| Tidal Volume | Decreased to less than half of control values initially. | Not consistently reported, but respiratory acidosis can occur. |

| Cardiac Output | Little change at lower doses (4.5 mg/kg); substantial decrease at higher doses (9 mg/kg). | Significant increase at higher doses (13.2 and 19.8 mg/kg). |

Experimental Protocols

The following are generalized protocols for the administration of this compound-tiletamine via intramuscular and intravenous routes for research purposes. These should be adapted based on species, specific experimental needs, and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intramuscular (IM) Administration for General Anesthesia in a Canine Model

-

Animal Preparation:

-

Confirm the health status and obtain an accurate body weight of the subject.

-

Administer an anticholinergic agent, such as atropine sulfate (0.04 mg/kg), to control ptyalism (hypersalivation).

-

-

Drug Preparation:

-

Reconstitute the lyophilized this compound-tiletamine powder according to the manufacturer's instructions to a final concentration of 100 mg/mL (50 mg/mL of each component).

-

Calculate the required volume based on the desired dosage. For minor procedures of short duration, a dose of 9.9 to 13.2 mg/kg is often recommended.

-

-

Administration:

-

Using an appropriate gauge needle, administer the calculated volume via deep intramuscular injection into a large muscle mass, such as the epaxial or quadriceps muscles.

-

-

Monitoring:

-

Place the animal in a quiet, monitored environment. Onset of anesthesia is expected within 5 to 12 minutes.

-

Monitor vital signs including heart rate, respiratory rate, body temperature, and oxygen saturation (SpO₂). Be aware that respiratory rate may initially double while tidal volume decreases.

-

Assess anesthetic depth by monitoring reflexes (e.g., palpebral, pedal withdrawal). Note that pharyngeal-laryngeal reflexes are often maintained.

-

-

Recovery:

-

Provide thermal support to prevent hypothermia, as body temperature can decrease during anesthesia.

-

Monitor the animal continuously throughout the recovery period, which may last several hours. Ensure the animal is in a safe position to prevent injury.

-

Protocol 2: Intravenous (IV) Administration for Anesthetic Induction in a Canine Model

-

Animal Preparation:

-

Confirm the health status and obtain an accurate body weight.

-

Place an intravenous catheter in a suitable vein (e.g., cephalic, saphenous) and confirm patency with a saline flush.

-

Premedication with a sedative or analgesic may be considered to reduce the required dose of this compound-tiletamine.

-

-

Drug Preparation:

-

Reconstitute the this compound-tiletamine powder as described for IM administration.

-